(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral compound with a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Reduction: The 3,5-dichloropyridine is subjected to a reduction reaction to introduce the ethanol group at the 4 position. This can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, NaBH4, or LiAlH4.
Substitution: NaOCH3, NaOEt, or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. The chlorine atoms may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichloropyridin-4-yl)ethanol: The enantiomer of the compound with different chiral properties.
(3,5-Dichloropyridin-4-yl)methanol: A structurally similar compound with a methanol group instead of ethanol.
(3,5-Dichloropyridin-4-yl)amine: A compound with an amine group instead of ethanol.
Uniqueness
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and binding affinities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.
Properties
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370347-50-4 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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